molecular formula C8H9N3S B12107671 3-Hydrazinyl-2H-1,4-benzothiazine CAS No. 72222-91-4

3-Hydrazinyl-2H-1,4-benzothiazine

Cat. No.: B12107671
CAS No.: 72222-91-4
M. Wt: 179.24 g/mol
InChI Key: GZHNUPIHHITANW-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, hydrazone is a heterocyclic compound that features a benzene ring fused to a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, hydrazone typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method yields the desired compound in good to excellent yields and is compatible with various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, hydrazone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: Similar in structure but contains an oxygen atom instead of sulfur.

    2H-1,4-Benzoselenazin-3(4H)-one: Contains a selenium atom instead of sulfur.

    Phenothiazine: Contains an additional benzene ring and is used in various pharmaceutical applications.

Uniqueness

2H-1,4-Benzothiazin-3(4H)-one, hydrazone is unique due to its sulfur-containing thiazine ring, which imparts distinct chemical properties and biological activities compared to its oxygen or selenium analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2H-1,4-benzothiazin-3-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-11-8-5-12-7-4-2-1-3-6(7)10-8/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHNUPIHHITANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2S1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502036
Record name 3-Hydrazinyl-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72222-91-4
Record name 3-Hydrazinyl-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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